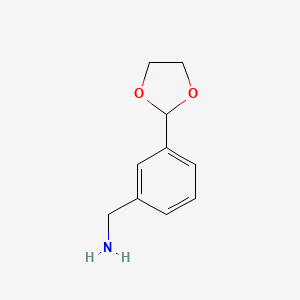

(3-(1,3-Dioxolan-2-yl)phenyl)methanamine

Description

Contextualizing Arylmethanamines as Key Intermediates

Arylmethanamines, characterized by an aminomethyl group attached to an aromatic ring, are a critical class of intermediates in organic synthesis. Their utility stems from the nucleophilic nature of the amine and the diverse reactivity of the aromatic ring. They serve as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The aminomethyl group can readily participate in reactions such as N-alkylation, N-acylation, and the formation of imines and amides, providing a versatile handle for molecular elaboration. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. In the pharmaceutical industry, the arylmethanamine scaffold is found in numerous active pharmaceutical ingredients (APIs), contributing to their biological activity.

Significance of 1,3-Dioxolane (B20135) Moieties in Protecting Group Chemistry and Chemical Synthesis

The 1,3-dioxolane group is a widely employed protecting group for aldehydes and ketones in organic synthesis. researchgate.net Its formation, typically through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol, is a robust and efficient process. organic-chemistry.org The resulting cyclic acetal (B89532) is stable to a broad range of nucleophilic and basic conditions, as well as to many oxidizing and reducing agents. organic-chemistry.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl group.

The deprotection of the 1,3-dioxolane group is generally achieved under acidic aqueous conditions, regenerating the original carbonyl functionality. organic-chemistry.org This orthogonal reactivity is a cornerstone of modern protecting group strategy, enabling the synthesis of complex molecules with multiple functional groups. The 1,3-dioxolane moiety's stability and ease of cleavage make it an indispensable tool for synthetic chemists.

Overview of the (3-(1,3-Dioxolan-2-yl)phenyl)methanamine Structural Class

The structural class of this compound and its isomers is defined by the presence of an aminomethyl group and a dioxolane-protected formyl group on a benzene (B151609) ring. The "meta" substitution pattern in the title compound positions these two functional groups in a 1,3-relationship on the aromatic ring. This specific arrangement influences the molecule's reactivity and potential applications.

The primary amine allows for its use as a building block in the construction of larger molecules through the formation of carbon-nitrogen bonds. Simultaneously, the protected aldehyde at the meta-position can be unveiled at a later synthetic stage to undergo further reactions, such as oxidation, reduction, or carbon-carbon bond formation. This latent reactivity is a key feature of this structural class, offering synthetic flexibility. The isomeric forms, with ortho- and para-substitution, would present different spatial arrangements of the functional groups, leading to distinct chemical properties and potential applications.

Emerging Research Trajectories for Dioxolane-Functionalized Aromatic Amines

Research into dioxolane-functionalized aromatic amines is expanding into several promising areas. In medicinal chemistry, these compounds are being explored as intermediates in the synthesis of novel therapeutic agents. nih.gov The ability to selectively manipulate the amine and the protected aldehyde allows for the creation of diverse molecular libraries for drug discovery. For instance, the arylmethanamine moiety is a common feature in biologically active compounds, and the dioxolane group can serve as a precursor to an aldehyde that can be further functionalized to interact with biological targets.

In materials science, the incorporation of such functionalized aromatic amines into polymer backbones is being investigated. ontosight.ai The amine group can be used for polymerization reactions, while the protected aldehyde offers a site for post-polymerization modification, enabling the tuning of material properties such as solubility, thermal stability, and optical characteristics. Furthermore, the development of novel catalytic systems for the efficient and selective synthesis of dioxolane-protected aromatic aldehydes continues to be an active area of research, which will undoubtedly facilitate the broader application of compounds like this compound. imist.ma

Structure

3D Structure

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVPEHPFVBQFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729971 | |

| Record name | 1-[3-(1,3-Dioxolan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875582-75-5 | |

| Record name | 1-[3-(1,3-Dioxolan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(1,3-dioxolan-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reactivity and Synthetic Transformations of 3 1,3 Dioxolan 2 Yl Phenyl Methanamine

Reactivity Profile of the Primary Benzylic Amine Functionality

The primary benzylic amine group (-CH₂NH₂) is a versatile functional group characterized by the nucleophilicity of the nitrogen atom. This allows it to participate in a wide array of bond-forming reactions, making it a key site for molecular elaboration.

Nucleophilic Reactivity in Formation of Amides, Ureas, and Carbamates

The lone pair of electrons on the nitrogen atom of the primary amine makes it an excellent nucleophile, readily reacting with various electrophilic carbonyl compounds to form stable amide, urea, and carbamate (B1207046) linkages.

Amide Formation: (3-(1,3-Dioxolan-2-yl)phenyl)methanamine can be readily converted to the corresponding amide by reaction with carboxylic acids or their activated derivatives. Common methods include reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts, which activate the carboxylic acid for nucleophilic attack. nih.govresearchgate.netnih.govsphinxsai.com

Urea Synthesis: The synthesis of ureas from the title amine can be accomplished through several routes. The most direct method involves reaction with an isocyanate (R-N=C=O), where the amine attacks the electrophilic carbon of the isocyanate. Modern, phosgene-free methods are often preferred, such as the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which can then be coupled with another amine. organic-chemistry.org

Carbamate Synthesis: Carbamates, which are valuable as protecting groups for amines and as linkages in bioactive molecules, can be synthesized from this compound using several established protocols. ontosight.ai A common laboratory method involves the reaction of the amine with an alkyl or aryl chloroformate (R-O-CO-Cl) in the presence of a base. organic-chemistry.org Greener alternatives that avoid the use of phosgene (B1210022) derivatives have been developed, such as the three-component coupling of the amine, carbon dioxide, and an alkyl halide, often in the presence of a base like cesium carbonate. organic-chemistry.orggoogle.com

| Product | Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| Urea | Isocyanate (R-NCO) | Aprotic solvent, room temperature | organic-chemistry.org |

| Urea | CO₂, another amine (R'-NH₂) | Requires a coupling or dehydrating agent | organic-chemistry.org |

| Carbamate | Chloroformate (R-O-CO-Cl) | Base (e.g., pyridine, Et₃N), aprotic solvent | organic-chemistry.orgorganic-chemistry.org |

| Carbamate | CO₂, Alkyl Halide (R-X) | Base (e.g., Cs₂CO₃), DMF or similar solvent | google.com |

Amine-Based Functionalization Reactions

Beyond acylation, the primary benzylic amine can undergo various other transformations. These include N-alkylation and N-arylation to form secondary or tertiary amines, and more complex C-H functionalization reactions. Deaminative coupling, where the amine is converted into a good leaving group in situ, allows for the formation of new carbon-carbon bonds at the benzylic position. rsc.org For instance, reaction with arylboronic acids in the presence of a nitrosating agent can yield diarylmethane structures. rsc.org

Furthermore, the benzylic C-H bonds alpha to the amine group can be activated for functionalization. researchgate.net While this often requires N-protection, methods for the direct catalytic asymmetric α-C-H functionalization of unprotected benzylamines have been developed, enabling the synthesis of chiral α-substituted amines. researchgate.netacs.org The amine can also direct oxidative coupling reactions to form imines. acs.org These advanced methods highlight the potential for complex molecular construction originating from the amine functionality. nih.gov

Transformations and Stability of the 1,3-Dioxolane (B20135) Protective Group

The 1,3-dioxolane moiety is a cyclic acetal (B89532), serving as a protecting group for the benzaldehyde (B42025) functionality from which it is derived. nih.gov Its stability and reactivity are characteristic of acetals, providing a robust yet readily cleavable mask for the carbonyl group.

Ring-Opening and Hydrolysis Mechanisms

The key feature of the 1,3-dioxolane group is its stability under neutral and basic conditions while being susceptible to cleavage under acidic conditions. organic-chemistry.orgresearchgate.net It is resistant to nucleophiles, organometallic reagents, and hydrides, allowing for selective reactions at other parts of the molecule, such as the primary amine.

Deprotection is typically achieved by hydrolysis in the presence of a Brønsted or Lewis acid catalyst. The mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the oxygen atoms in the dioxolane ring by an acid (H₃O⁺).

Cleavage of the C-O bond, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal.

Subsequent protonation of the second oxygen (from the original diol) and elimination of ethylene (B1197577) glycol regenerates the carbonyl group and a proton. sci-hub.senih.govviu.ca

The rate of hydrolysis can be influenced by the reaction conditions, including the pH and the concentration of the acid catalyst. sci-hub.senih.gov

| Condition/Reagent Type | Stability | Outcome/Typical Reagents |

|---|---|---|

| Aqueous or alcoholic acid | Labile | Hydrolysis to aldehyde and diol (e.g., HCl, H₂SO₄, TsOH) |

| Basic (aqueous or alcoholic) | Stable | No reaction (e.g., NaOH, NaOMe) |

| Nucleophiles | Stable | No reaction (e.g., Grignard reagents, organolithiums) |

| Hydride reducing agents | Stable | No reaction (e.g., NaBH₄, LiAlH₄) |

| Mild Oxidizing Agents | Generally Stable | No reaction (e.g., PCC, PDC) |

Dioxolane-Participating Reactions

While primarily a protecting group, the 1,3-dioxolane ring can participate in certain reactions. Cationic polymerization of 1,3-dioxolane can be initiated by Lewis acids, involving a ring-opening mechanism. researchgate.net In specific contexts, the C2-hydrogen of the dioxolane ring can be abstracted to form a radical, which can then engage in C-C bond-forming reactions, such as the addition to imines. organic-chemistry.org Additionally, the formation of 1,3-dioxolan-2-yl cation intermediates has been observed in reactions like the oxidation of alkenes, where these intermediates can be trapped by nucleophiles. Although these reactions describe the formation and reactivity of the dioxolane system in general, they point to potential, albeit less common, reaction pathways for the title compound beyond its role as a simple protecting group.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Core

The phenyl ring of this compound is substituted with two groups: an aminomethyl group (-CH₂NH₂) and a 1,3-dioxolan-2-yl group. Their electronic properties and relative positions (meta to each other) dictate the regioselectivity of aromatic substitution reactions. msu.edu

1 Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the outcome is governed by the combined directing effects of the existing substituents. chemistrytalk.orgmasterorganicchemistry.comlibretexts.org

Aminomethyl Group (-CH₂NH₂): This group is analogous to an alkyl group with an attached amine. It is generally considered an activating group and an ortho, para-director due to inductive electron donation. pressbooks.publibretexts.org However, under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the amine will be protonated to form the ammonium (B1175870) group (-CH₂NH₃⁺). This protonated form is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect. youtube.com

1,3-Dioxolan-2-yl Group: This acetal group is considered a weakly activating or weakly deactivating ortho, para-director. The oxygen atoms can donate electron density to the ring via resonance, which stabilizes the cationic intermediate (sigma complex) formed during attack at the ortho and para positions. libretexts.org

The regiochemical outcome of an EAS reaction is therefore highly dependent on the reaction conditions.

Under Neutral or Mildly Acidic Conditions: The activating, ortho, para-directing effect of the -CH₂NH₂ group would likely dominate. With the substituents at positions 1 (-CH₂NH₂) and 3 (dioxolane), substitution would be directed to positions 2, 4, and 6 (the positions ortho and para to the aminomethyl group).

Under Strongly Acidic Conditions: The amine would be protonated to -CH₂NH₃⁺, a meta-director. The dioxolane group is also acid-labile and may not survive these conditions. However, assuming it does, both the -CH₂NH₃⁺ group (at C1) and the dioxolane group (at C3) would direct incoming electrophiles. The -CH₂NH₃⁺ group directs to C5, and the dioxolane group directs to C5 (para) and C1 (already substituted). Therefore, substitution would be strongly favored at the C5 position. If the dioxolane hydrolyzes, the resulting aldehyde group (-CHO) is also a strong deactivating meta-director, which would further reinforce substitution at C5. libretexts.org

2 Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) typically requires two features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqlibretexts.orgbyjus.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

The molecule this compound does not possess these features. The substituents present are electron-donating or only weakly withdrawing, and there is no inherent leaving group on the aromatic ring. Consequently, the compound is not expected to undergo nucleophilic aromatic substitution under standard SₙAr conditions. For such a reaction to be feasible, the aromatic ring would first need to be functionalized with both a suitable leaving group and powerful electron-withdrawing groups.

Oxidation and Reduction Potentials of the Compound

The primary amine of the benzylamine (B48309) moiety is susceptible to oxidation. The one-electron oxidation potential of benzylamine has been reported to be approximately +0.67 V versus the Normal Hydrogen Electrode (NHE). This process typically involves the formation of a radical cation, which can then undergo further reactions. The presence of the dioxolane-substituted phenyl ring will likely modulate this potential. The dioxolane group, being a weak electron-donating group through resonance, might slightly lower the oxidation potential compared to unsubstituted benzylamine, making it marginally easier to oxidize.

Conversely, the reduction potential would be associated with the aromatic system and the protected aldehyde. The 1,3-dioxolane group is generally stable to reduction under conditions that would typically reduce an aldehyde. Therefore, direct reduction of the dioxolane itself is unlikely. The benzene (B151609) ring can be reduced, but this requires harsh conditions. If the dioxolane were to be hydrolyzed to reveal the benzaldehyde, this aldehyde group would be readily reducible to a benzyl (B1604629) alcohol. The reduction potential of benzaldehyde is in the range of -1.0 to -1.5 V vs. SCE, and the presence of the aminomethyl substituent would have a minor electronic effect on this potential.

Table 1: Representative Oxidation and Reduction Potentials of Analogous Compounds

| Compound | Functional Group | Process | Potential (vs. NHE) |

| Benzylamine | Primary Amine | Oxidation | ~ +0.67 V |

| Benzaldehyde | Aldehyde | Reduction | ~ -1.2 V (pH dependent) |

Note: The values presented are approximate and can vary based on experimental conditions such as solvent and pH.

Exploration of Chemo- and Regioselectivity in Multi-functionalized Analogs

The presence of two distinct reactive sites in analogs of this compound—the nucleophilic amine and the electrophilic (upon deprotection) aldehyde—presents challenges and opportunities in terms of chemo- and regioselectivity. The outcome of a reaction will depend on the nature of the reagent and the reaction conditions.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In multi-functionalized analogs of this compound, a key consideration is the selective transformation of the amine in the presence of the protected aldehyde, or vice versa.

Reactions at the Amine: The primary amine is a good nucleophile and can readily undergo reactions such as acylation, alkylation, and reductive amination. These reactions can typically be carried out under conditions where the 1,3-dioxolane protecting group remains intact. For instance, acylation with an acid chloride in the presence of a non-nucleophilic base would selectively form an amide at the nitrogen atom.

Reactions at the Aldehyde (after deprotection): The 1,3-dioxolane is a robust protecting group for the aldehyde, stable to many reagents that react with amines. wikipedia.org It is, however, susceptible to hydrolysis under acidic conditions. Once deprotected, the resulting aldehyde can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as the Wittig reaction or Grignard addition.

Regioselectivity becomes a factor when considering reactions that could occur at different positions on the aromatic ring. In electrophilic aromatic substitution reactions on a multi-functionalized analog, the directing effects of the existing substituents will determine the position of the incoming electrophile. The aminomethyl group is an activating, ortho-, para-directing group, while the dioxolane-substituted carbon (a masked aldehyde) is a deactivating, meta-directing group. The stronger activating effect of the aminomethyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6 on the benzene ring).

Table 2: Predicted Chemo- and Regioselective Reactions on a Hypothetical Multi-functionalized Analog

| Reagent/Condition | Targeted Functional Group | Expected Product Type |

| Acetic Anhydride, Pyridine | Amine | N-Acetylated Amine |

| Methyl Iodide, K₂CO₃ | Amine | N-Methylated Amine |

| Aqueous HCl, then NaBH₄ | Aldehyde (after deprotection) | Benzyl Alcohol |

| Aqueous HCl, then Wittig Reagent | Aldehyde (after deprotection) | Alkene |

| HNO₃, H₂SO₄ | Aromatic Ring | Nitrated Aromatic Ring (ortho/para to amine) |

Advanced Derivatization and Selective Functionalization of 3 1,3 Dioxolan 2 Yl Phenyl Methanamine

Strategic Protection and Deprotection of the Amine Group (e.g., N-Boc, N-Cbz)

The primary amine group in (3-(1,3-Dioxolan-2-yl)phenyl)methanamine is a key site for derivatization. However, its nucleophilicity and basicity often necessitate protection to ensure selectivity in subsequent reactions. Two of the most common and effective protecting groups for amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The N-Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This method is widely favored due to the stability of the resulting carbamate (B1207046) under various conditions and the mild conditions required for its removal. nih.govresearchgate.net For instance, the protection of a primary amine like this compound can be carried out using Boc₂O and a base such as triethylamine (B128534) (NEt₃) or sodium bicarbonate (NaHCO₃) in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds smoothly at room temperature to yield tert-butyl N-[[3-(1,3-dioxolan-2-yl)phenyl]methyl]carbamate. Deprotection of the N-Boc group is readily accomplished under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. mdpi.comnih.govreddit.com This acidic cleavage is advantageous as it often leaves other functional groups, such as the 1,3-dioxolane (B20135), intact.

The N-Cbz protection involves the reaction of the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent. This yields the corresponding N-Cbz protected amine, benzyl N-[[3-(1,3-dioxolan-2-yl)phenyl]methyl]carbamate. The Cbz group is known for its stability towards acidic and basic conditions. researchgate.net Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (e.g., Pd/C). This method is mild and selective, and the byproducts, toluene (B28343) and carbon dioxide, are easily removed.

| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions |

| N-Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaHCO₃), DCM or THF, room temperature | Acid (e.g., TFA in DCM, HCl in dioxane) |

| N-Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NEt₃), aqueous or organic solvent | Catalytic hydrogenolysis (H₂, Pd/C) |

Selective Functionalization of the Phenyl Ring

The phenyl ring of this compound offers a scaffold for further functionalization, enabling the introduction of various substituents to modulate the molecule's properties. Selective functionalization can be achieved through several strategies, including electrophilic aromatic substitution and directed ortho-metalation.

Following the protection of the amine group, the electron-donating nature of the N-protected aminomethyl group and the dioxolane can direct electrophiles to the ortho and para positions. However, achieving high regioselectivity in electrophilic aromatic substitution reactions can be challenging.

A more precise method for functionalizing the phenyl ring is directed ortho-metalation (DoM) . nih.govresearchgate.netkanto.co.jp In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles. Both the N-protected amine and the dioxolane moiety have the potential to act as DMGs. For instance, an N-Boc protected amine can direct lithiation to the ortho position with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net Subsequent quenching with an electrophile, such as an alkyl halide, a carbonyl compound, or a silylating agent, introduces a substituent at the C-2 or C-6 position of the phenyl ring.

Modifications and Conversions of the 1,3-Dioxolane Moiety

The 1,3-dioxolane group serves as a robust protecting group for the aldehyde functionality at the 3-position of the phenyl ring. It is generally stable under basic, nucleophilic, and reductive conditions, allowing for a wide range of chemical transformations on other parts of the molecule. researchgate.net

The primary modification of the 1,3-dioxolane moiety is its deprotection to regenerate the aldehyde. This is typically achieved under acidic conditions. nih.gov Aqueous acid, such as dilute hydrochloric acid or sulfuric acid, is commonly used to hydrolyze the acetal (B89532). The reaction is often carried out in a mixture of water and an organic solvent like acetone (B3395972) or THF to ensure solubility. The regenerated 3-(aminomethyl)benzaldehyde (B13570094) can then be used in subsequent reactions such as reductive amination, Wittig reactions, or the formation of imines.

| Reaction | Reagents and Conditions | Product |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) in acetone or THF | 3-(Aminomethyl)benzaldehyde |

Synthesis of Complex Molecular Architectures Utilizing the Compound as a Building Block

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex molecular structures, particularly heterocyclic compounds.

One important application is in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines. wikipedia.orgorgsyn.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the target compound is a benzylamine (B48309) rather than a phenethylamine, it can be readily converted into the required precursor. For example, after protection of the amine, reduction of the aromatic ring followed by re-aromatization could lead to a suitable β-arylethylamine. Alternatively, the deprotected aldehyde can react with a suitable amine to form an imine, which can then undergo cyclization. The Pictet-Spengler reaction is a powerful tool for constructing the core of many natural products and pharmacologically active compounds. nih.gov

Another key application is in reductive amination . kanto.co.jpchemrxiv.org The primary amine of this compound can be reacted with a variety of aldehydes and ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to form secondary amines. This reaction is a cornerstone of amine synthesis due to its broad substrate scope and high efficiency.

Furthermore, the amine functionality can be acylated to form a wide range of amides . Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) provides access to N-benzylamides, which are prevalent in many biologically active molecules. nih.govresearchgate.netrsc.org

The deprotected aldehyde can also be utilized in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity. These reactions allow for the combination of three or four starting materials in a single step to generate diverse libraries of complex molecules.

| Reaction | Key Transformation | Resulting Structure |

| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine derivative | Tetrahydroisoquinoline |

| Reductive Amination | Reaction with a carbonyl compound and a reducing agent | Secondary amine |

| Amide Synthesis | Acylation with a carboxylic acid derivative | N-benzylamide |

Applications in Chemical Synthesis and Chemical Biology Research

Role as a Versatile Building Block for Diverse Organic Scaffolds

The utility of (3-(1,3-Dioxolan-2-yl)phenyl)methanamine as a versatile building block stems from the orthogonal reactivity of its two functional groups. The primary amine can readily participate in a wide array of classic bond-forming reactions, allowing for its incorporation into a multitude of molecular frameworks.

Key reactions involving the amine moiety include:

Amide Coupling: Reaction with carboxylic acids or their activated derivatives (like acid chlorides) to form stable amide bonds. This is a cornerstone of medicinal chemistry for building peptide-like structures or linking different molecular fragments. nih.gov

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

N-Alkylation: Reaction with alkyl halides to introduce various alkyl substituents.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively.

This versatility allows chemists to use this compound as a foundational piece in the diversity-oriented synthesis of compound libraries. By systematically reacting the amine with a range of partners while keeping the aldehyde protected, a large number of distinct chemical scaffolds can be generated. core.ac.uk These libraries are crucial in high-throughput screening campaigns for the discovery of new bioactive molecules. For instance, in the development of D3 receptor antagonists, similar bifunctional scaffolds have been employed where an amine is conjugated via amide coupling, and the second functional group is used for interaction with a secondary binding site of the receptor. nih.gov

Interactive Table: Representative Reactions of the Amine Moiety

| Reaction Type | Reagent Class | Product Functional Group |

| Acylation | Carboxylic Acid / Acid Chloride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

Utility as a Key Synthetic Intermediate in Complex Molecule Construction

In multi-step synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. researchgate.net The dioxolane group in this compound serves as a robust protecting group for the benzaldehyde (B42025) functionality. chemistrysteps.comyoutube.com Cyclic acetals like dioxolane are stable under a wide range of conditions, particularly basic, reductive, and organometallic reactions, which would otherwise affect a free aldehyde. chemistrysteps.com

This stability allows chemists to perform extensive modifications on other parts of the molecule, such as the primary amine, without altering the latent aldehyde. Once the desired transformations are complete, the protecting group can be cleanly removed through acid-catalyzed hydrolysis, regenerating the aldehyde for subsequent steps. youtube.com This protection-deprotection sequence positions the compound as a key intermediate in complex synthetic pathways. For example, the amine could first be elaborated into a larger structure, and in a later step, the deprotected aldehyde could be used in a Wittig reaction to install a carbon-carbon double bond or in a condensation reaction to complete the synthesis of a target molecule. This strategic unmasking of reactivity is a hallmark of sophisticated organic synthesis. researchgate.net

Incorporation into Heterocyclic Systems and Macrocycles

Both the amine and aldehyde functionalities of this compound are pivotal for the synthesis of cyclic structures, including heterocycles and macrocycles.

Heterocyclic Synthesis: Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govrsc.org The primary amine of this compound can act as a key nucleophile in cyclization reactions. For instance, it can be used to construct heterocycles like:

Pyrazoles: By reacting a modified precursor with a 1,3-dicarbonyl compound. nih.gov

Thiadiazoles: Through multi-step sequences involving thiourea derivatives. researchgate.net

Dihydroisoquinolines: The deprotected form, 3-(aminomethyl)benzaldehyde (B13570094), can undergo reactions with dialkyl phosphites to form precursors for dihydroisoquinolinylphosphonates. mdpi.com

Macrocycle Synthesis: Macrocycles are large ring structures that are of significant interest in drug discovery and materials science. core.ac.uknih.gov Bifunctional building blocks are essential for their construction. This compound can be used in several macrocyclization strategies:

Intermolecular Dimerization: Two molecules can be linked head-to-tail. For example, the amine of one molecule could be acylated by a dicarboxylic acid, and the resulting product could then be coupled with a second, deprotected molecule via reductive amination to form a large ring.

Intramolecular Cyclization: After attaching a long chain to the amine that terminates in a reactive group, the deprotected aldehyde can react with this group to close the ring. nih.gov Methodologies such as azide-alkyne cycloadditions and ring-closing metathesis are common strategies where such bifunctional linkers are employed. core.ac.uk

Applications in Click Chemistry and Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or antibody. These techniques are fundamental to the development of antibody-drug conjugates (ADCs), diagnostic agents, and tools for chemical biology. The aldehyde functionality, revealed after deprotection of the dioxolane, is particularly useful for bioorthogonal "click" reactions—reactions that are rapid, high-yielding, and occur under biological conditions without interfering with native biological processes.

After acidic deprotection to yield 3-(aminomethyl)benzaldehyde, the aldehyde can form stable covalent bonds with specific functional groups on proteins or other molecules:

Oxime Ligation: Reaction with a hydroxylamine (B1172632) to form a stable oxime bond.

Hydrazone Ligation: Reaction with a hydrazine (B178648) to form a stable hydrazone bond.

These reactions are highly chemoselective and are widely used to label biomolecules. The this compound scaffold offers the advantage of having a second handle—the primary amine—which can be used for orthogonal conjugation. For example, the amine could be modified with a fluorescent dye, while the aldehyde is used to attach the entire construct to a protein. This dual functionality enables the creation of complex, multi-component bioconjugates.

Interactive Table: Aldehyde-Based Bioconjugation Reactions

| Reaction Name | Reagent on Biomolecule | Covalent Bond Formed | Key Features |

| Hydrazone Ligation | Hydrazine / Hydrazide | Hydrazone | Rapid, efficient at slightly acidic pH |

| Oxime Ligation | Hydroxylamine / Aminooxy | Oxime | Forms a highly stable bond |

| Phospha-Mannich Reaction | Lysine (ε-amino group) | Carbon-Phosphorus bond | Metal-free, rapid modification of native proteins |

Investigations as Chemical Probes for Molecular Interactions in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, to study its function or localization. ljmu.ac.uk The design of a chemical probe typically requires three components: a targeting ligand that binds to the biological molecule of interest, a reporter group (e.g., a fluorophore, biotin, or radioisotope) that allows for detection, and a linker that connects the two.

The bifunctional nature of this compound makes its core scaffold highly suitable for the synthesis of chemical probes. The two reactive sites can be addressed orthogonally to install the different components of a probe. For example, a known drug molecule or binding fragment (the targeting ligand) could be attached to the primary amine via an amide bond. Subsequently, the aldehyde can be deprotected and reacted with a hydrazine- or hydroxylamine-modified fluorescent dye (the reporter group). mdpi.com This modular approach allows for the rapid synthesis of a variety of probes to investigate biological systems, track the localization of proteins within cells, or validate new drug targets. mdpi.com

Mechanistic Investigations of Reactions Involving 3 1,3 Dioxolan 2 Yl Phenyl Methanamine and Its Analogs

Reaction Mechanism Elucidation for Dioxolane Formation and Cleavage

The 1,3-dioxolane (B20135) moiety of (3-(1,3-Dioxolan-2-yl)phenyl)methanamine is a cyclic acetal (B89532), which serves as a protective group for a carbonyl functional group. The formation and cleavage of this ring are fundamental transformations, the mechanisms of which are well-established and proceed via acid catalysis. wikipedia.orgorganic-chemistry.org

Dioxolane Formation: The synthesis of the dioxolane ring involves the reaction of the corresponding aldehyde, such as 3-formylbenzonitrile, with ethylene (B1197577) glycol in the presence of an acid catalyst. wikipedia.orgresearchgate.net The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen of the hemiacetal.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, closing the five-membered ring.

Deprotonation: The final step is the deprotonation of the oxonium ion, regenerating the acid catalyst and yielding the 1,3-dioxolane product.

Since the reaction is an equilibrium process, the removal of water is crucial to drive the reaction towards the formation of the acetal. organic-chemistry.orgthieme-connect.de

Dioxolane Cleavage (Hydrolysis): The cleavage of the dioxolane ring is the reverse of its formation and is also catalyzed by acid. organic-chemistry.org This hydrolysis reaction regenerates the original aldehyde and ethylene glycol.

Protonation: An oxygen atom of the dioxolane ring is protonated by an acid catalyst.

Ring Opening: The C-O bond cleaves, opening the ring to form a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step of the hydrolysis reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal.

Proton Transfer and Elimination: Subsequent proton transfers and nucleophilic attack by water on the resulting protonated ether lead to the cleavage of the second C-O bond, ultimately releasing ethylene glycol and the protonated aldehyde.

Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product and regenerate the acid catalyst.

The stability of the oxocarbenium ion intermediate plays a significant role in the rate of both formation and cleavage reactions. researchgate.netcdnsciencepub.com

Mechanistic Pathways of Amine-Forming Reactions (e.g., Reductive Amination)

Reductive amination is a primary method for synthesizing amines, including this compound. wikipedia.org This process transforms a carbonyl group into an amine through an intermediate imine. masterorganicchemistry.compearson.com The reaction can be performed directly in one pot, where the carbonyl compound, amine source, and reducing agent are combined. wikipedia.org

The synthesis of this compound via this pathway would start from 3-(1,3-dioxolan-2-yl)benzaldehyde (B1602004) and an ammonia (B1221849) source. The mechanism involves two main stages:

Imine Formation:

Nucleophilic Attack: The amine (e.g., ammonia) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine). wikipedia.orgnih.gov

Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated. The subsequent elimination of a water molecule results in the formation of a resonance-stabilized iminium ion.

Deprotonation: The iminium ion is then deprotonated to give the neutral imine intermediate. The equilibrium between the aldehyde/ketone and the imine can be controlled by removing the water that is formed. nih.gov

Imine Reduction:

The C=N double bond of the imine is then reduced to a C-N single bond to form the final amine. organic-chemistry.org This is typically achieved using a reducing agent that is selective for imines over carbonyl groups, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov

The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the imine double bond. mdpi.com Subsequent protonation of the resulting anion yields the final amine product.

Studies on Regio- and Stereoselectivity in Synthetic Transformations

The synthetic transformations involving this compound and its analogs are subject to principles of regioselectivity and stereoselectivity, which are critical for controlling the outcome of the reactions.

Regioselectivity: Regioselectivity in reactions involving the aromatic ring of this compound is governed by the electronic effects of the existing substituents. The dioxolane-protected formyl group and the aminomethyl group are ortho-, para-directing groups. However, their directing ability can be influenced by reaction conditions and the nature of the electrophile or coupling partner. For instance, in nickel-catalyzed reductive coupling reactions of aldehydes, the regioselectivity is often determined by steric effects in the key oxidative addition step, where bulkier groups prefer to be distal to the newly forming C-C bond. nih.gov In reactions like electrophilic aromatic substitution, the substitution pattern is dictated by the combined electronic influence of the groups attached to the benzene (B151609) ring.

Stereoselectivity: While this compound itself is achiral, the synthesis of chiral analogs is of significant interest, particularly in pharmaceutical chemistry. researchgate.netsemanticscholar.org The development of stereoselective methods to produce enantioenriched benzylamines is an active area of research.

Key strategies for achieving stereoselectivity include:

Asymmetric Reductive Amination: This involves the use of a chiral catalyst or a chiral auxiliary to control the facial selectivity of the hydride attack on the imine intermediate. wikipedia.org

Catalytic Asymmetric Hydroarylation: Nickel-hydride catalyzed hydroarylation of N-acyl enamines provides a route to enantioenriched benzylamines under mild conditions. semanticscholar.org

Enantioselective Aza-Friedel–Crafts Reaction: Copper-catalyzed reactions between phenols and N-sulfonyl aldimines can yield chiral secondary benzylamines with high enantioselectivity. nih.gov

These methods enable the construction of stereogenic centers at the benzylic position, leading to the synthesis of specific enantiomers of chiral amine products. researchgate.net

Kinetic Analysis of Reaction Rates and Intermediates

The study of reaction kinetics provides quantitative insights into the mechanisms of reactions involving this compound and its analogs, particularly for dioxolane hydrolysis and reductive amination.

Kinetics of Dioxolane (Acetal) Hydrolysis: The hydrolysis of acetals is well-known to be acid-catalyzed, and its rate is highly dependent on the pH of the medium. researchgate.netacs.org Kinetic studies typically follow first-order reaction kinetics. researchgate.net

Rate-Determining Step: The rate-determining step is the cleavage of the protonated acetal to form a resonance-stabilized oxocarbenium ion intermediate. researchgate.net

pH Dependence: The rate of hydrolysis increases dramatically with decreasing pH (i.e., increasing acidity). researchgate.net For example, a change in pH from 6.0 to 5.0 can increase the hydrolysis rate by several fold.

Substituent Effects: Electron-donating substituents on the aromatic ring can stabilize the carbocation intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups retard the rate of cleavage. cdnsciencepub.com

| pH | Relative Rate Constant (k_rel) | Half-life (t½) |

|---|---|---|

| 7.4 | ~0 | Very Long (>100 h) |

| 6.0 | 1 | ~32 h |

| 5.5 | 3 | ~11 h |

| 5.0 | 9 | ~3.5 h |

Kinetics of Reductive Amination: The kinetics of reductive amination are more complex as it involves two main stages: imine formation and imine reduction.

Imine Formation: The rate of imine formation is also pH-dependent. The reaction requires a delicate pH balance—acidic enough to protonate the hemiaminal hydroxyl group to facilitate dehydration, but not so acidic that the amine nucleophile is fully protonated and rendered non-nucleophilic. nih.gov

Imine Reduction: The rate of reduction depends on the concentration of the imine and the reducing agent. In direct reductive amination protocols, the reducing agent (e.g., NaBH(OAc)₃) is chosen to reduce the imine much faster than it reduces the starting aldehyde, ensuring high selectivity for the amine product. nih.gov Recent studies have also explored the kinetics of catalyst-free reductive amination. acs.org

Computational Approaches to Unravel Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of complex organic reactions, including those for forming and reacting with compounds like this compound. nih.govacs.org

Modeling Dioxolane Hydrolysis: DFT calculations can model the acid-catalyzed hydrolysis of the dioxolane ring. These studies help to:

Determine the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energy barriers for each step, confirming that the formation of the oxocarbenium ion is the rate-determining step. nih.gov

Analyze the role of explicit solvent molecules (e.g., water) in proton transfer steps, showing how they can lower activation barriers. chemrxiv.org

Unraveling Reductive Amination Pathways: Computational studies have provided significant insights into the thermodynamics and microkinetics of reductive amination. rsc.org

Reduction Step: Calculations support experimental findings that reducing agents like sodium triacetoxyborohydride (STAB) are selective for the imine over the aldehyde. The computed activation free energy for the hydride transfer to the imine is significantly lower than that for the reduction of the parent aldehyde. nih.govacs.org The transition state structures for these hydride transfers are often organized by a Lewis-acidic cation (e.g., Na⁺). nih.gov

| Reaction Step | Description | Relative ΔG‡ (kcal/mol) |

|---|---|---|

| Hemiaminal Formation | Amine attack on aldehyde | Low |

| Imine Formation (RDS) | Water elimination from hemiaminal | Highest |

| Imine Reduction | Hydride transfer to imine | Moderate |

| Aldehyde Reduction (Side Reaction) | Hydride transfer to aldehyde | High |

These computational approaches provide a molecular-level understanding of reaction pathways and the origins of selectivity, guiding the optimization of synthetic protocols. researchgate.net

Computational and Theoretical Studies of 3 1,3 Dioxolan 2 Yl Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (3-(1,3-Dioxolan-2-yl)phenyl)methanamine. These calculations provide optimized molecular geometries, detailing bond lengths, bond angles, and dihedral angles with high precision.

From such calculations, a variety of electronic properties and reactivity descriptors can be derived. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Key reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Further analysis can yield values for global reactivity descriptors like electronegativity, chemical hardness, and global electrophilicity index, which help in predicting the molecule's behavior in chemical reactions. Spectroscopic properties, including theoretical NMR chemical shifts (¹H and ¹³C), can also be computed to aid in the structural confirmation of the compound. researchgate.netnih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem uni.lu |

| Monoisotopic Mass | 179.09464 Da | PubChem uni.lu |

| XlogP (predicted) | 0.2 | PubChem uni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 137.7 | PubChem uni.lu |

Note: CCS refers to Collision Cross Section, a measure of the ion's size and shape in the gas phase.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD provides insights into the preferred three-dimensional structures (conformers) and the transitions between them in various environments, such as in a solvent. nih.govnih.gov

For this compound, key areas of conformational flexibility include the rotation around the bond connecting the phenyl ring to the methanamine group and the bond to the dioxolane ring, as well as the puckering of the five-membered dioxolane ring itself. MD simulations can quantify the relative populations of different stable conformers by analyzing the potential energy surface. researchgate.net

Furthermore, these simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amine group and solvent molecules, as well as other non-covalent interactions. nih.gov This information is critical for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Table 2: Hypothetical Conformational Analysis from MD Simulation

| Dihedral Angle | Description | Most Populated Angle(s) (°) | Relative Population (%) |

|---|---|---|---|

| τ₁ (C-C-C-N) | Rotation of aminomethyl group vs. phenyl ring | ~60, 180, -60 | 45, 30, 25 |

| τ₂ (C-C-C-O) | Rotation of dioxolane group vs. phenyl ring | ~45, -45 | 50, 50 |

| Ring Puckering | Dioxolane ring conformation | Envelope, Twisted | 70, 30 |

This table is illustrative of the type of data generated from an MD simulation and is not based on published results for this specific molecule.

Prediction of Reaction Outcomes and Selectivity through Computational Modeling

Computational modeling is a vital tool for predicting the outcomes and selectivity of chemical reactions involving this compound. By calculating the energy profiles of potential reaction pathways, chemists can determine the most likely products and understand the factors controlling stereoselectivity or regioselectivity.

For instance, reactions involving the amine group (e.g., acylation, alkylation) or electrophilic aromatic substitution on the phenyl ring can be modeled. DFT calculations can be used to locate the transition state (TS) structures for each potential pathway. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate; lower activation energies correspond to faster, more favorable reactions.

Modeling can also explain stereochemical outcomes. For example, in reactions involving the formation of dioxolane rings, computational studies can elucidate the mechanism, such as the involvement of a 1,3-dioxolan-2-yl cation intermediate, and predict which diastereomer or enantiomer will be preferentially formed. mdpi.com Similarly, for reactions like the Wittig reaction, which can involve dioxolane-containing phosphonium (B103445) salts, modeling can help predict the E/Z selectivity of the resulting alkene based on the reaction conditions. enamine.net

Table 3: Illustrative Energy Profile for a Hypothetical Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | Pathway to Product A | +15.2 |

| Transition State 2 | Pathway to Product B | +21.5 |

| Product A | Kinetically favored product | -5.8 |

| Product B | Thermodynamically disfavored product | -2.1 |

This table represents a conceptual reaction coordinate, demonstrating how computational chemistry predicts kinetic outcomes.

In Silico Analysis of Molecular Interactions in Chemical Biology Contexts

In silico techniques, particularly molecular docking, are essential for exploring the potential interactions of this compound within a biological context. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein or receptor, providing insights into its potential biological activity. nih.gov

The process involves placing the 3D structure of the compound into the active site of a macromolecule. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative scores indicating stronger binding. mdpi.com The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and key amino acid residues in the active site. mdpi.com

This type of analysis can generate hypotheses about the molecule's mechanism of action and guide the design of new derivatives with improved potency or selectivity. For a molecule like this compound, potential targets could include enzymes or receptors where its structural motifs—a primary amine and a substituted phenyl ring—are recognized. researchgate.netnih.gov

Table 4: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Monoamine Oxidase A | -7.2 | Tyr407, Tyr444 | Hydrogen Bond (amine), Pi-Stacking |

| Serotonin Transporter | -6.8 | Asp98, Ile172 | Salt Bridge (amine), Hydrophobic |

| Dopamine D3 Receptor | -8.1 | Asp110, Ser192, Phe346 | Salt Bridge (amine), Hydrogen Bond, Pi-Stacking |

This table is a fictional representation of in silico docking results to illustrate the data obtained.

Application of Molecular Electron Density Theory (MEDT) in Reactivity Studies

The Molecular Electron Density Theory (MEDT) offers a contemporary framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govencyclopedia.pub This theory can be applied to analyze the reactivity of this compound in various organic transformations.

A key aspect of MEDT is the analysis of the electron localization function (ELF), which provides a detailed picture of the molecule's electronic structure, revealing bonding patterns and lone pairs. mdpi.comluisrdomingo.com Reactivity is then assessed using conceptual DFT indices. The molecule can be characterized as a nucleophile (propensity to donate electrons) or an electrophile (propensity to accept electrons) based on calculated indices. mdpi.com

For a given reaction, MEDT studies analyze the flow of electron density between the reactants along the reaction pathway. A powerful tool within MEDT is Bonding Evolution Theory (BET), which examines the precise sequence of bond formation and breaking events, allowing for a highly detailed description of the reaction mechanism. rsc.org This approach could be used to study, for example, cycloaddition reactions or nucleophilic substitution reactions involving this compound, providing a deeper understanding of its reactivity. mdpi.comrsc.org

Table 5: Conceptual DFT Reactivity Indices

| Index | Definition | Significance for Reactivity |

|---|---|---|

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ² / (2η) | Index of electrophilic character. |

| Global Nucleophilicity (N) | E_HOMO(Nu) - E_HOMO(TCE) | Index of nucleophilic character (relative to tetracyanoethylene). |

This table defines key indices used in MEDT to predict and rationalize chemical reactivity.

Conclusion and Future Research Directions in 3 1,3 Dioxolan 2 Yl Phenyl Methanamine Chemistry

Synthesis and Reactivity: Current Achievements and Challenges

Synthesis: The synthesis of (3-(1,3-Dioxolan-2-yl)phenyl)methanamine is not yet widely documented in peer-reviewed literature, suggesting it is primarily a novel intermediate. However, its structure lends itself to established synthetic methodologies. A logical and plausible route involves a two-step process starting from 3-cyanobenzaldehyde (B1676564).

Protection of the Aldehyde: The aldehyde group of 3-cyanobenzaldehyde can be selectively protected as a 1,3-dioxolane (B20135) acetal (B89532) by reacting it with ethylene (B1197577) glycol under acidic catalysis. Acetals are excellent protecting groups for carbonyls as they are stable in neutral to strongly basic conditions. libretexts.orglibretexts.org

Reduction of the Nitrile: The nitrile group of the resulting 3-(1,3-dioxolan-2-yl)benzonitrile (B2678888) can then be reduced to a primary amine. This transformation can be achieved using various reducing agents, including lithium aluminum hydride or catalytic hydrogenation over catalysts like Raney nickel, platinum, or palladium. thieme-connect.deresearchgate.net

Current Challenges: The primary challenge lies in the optimization of this synthetic sequence. Achieving high yields and purity requires careful control of reaction conditions to prevent side reactions, such as premature deprotection of the acetal during nitrile reduction if acidic conditions are inadvertently created. Furthermore, the lack of extensive literature means that reaction conditions must be developed and optimized from first principles.

Reactivity: The reactivity of this compound is governed by its two key functional groups.

Benzylamine (B48309): The primary amine is nucleophilic and basic, readily undergoing reactions such as N-alkylation, N-acylation, Schiff base formation, and reductive amination. chemicalbook.com

Dioxolane: The acetal is stable to bases and many nucleophiles but is readily hydrolyzed under acidic conditions to regenerate the benzaldehyde (B42025) functionality. libretexts.orglibretexts.org

This orthogonality is its key feature, allowing chemists to perform extensive modifications at the amine terminus while the aldehyde remains protected, or vice versa.

| Synthetic Step | Reagents & Conditions | Purpose | Key Challenge |

| Acetal Formation | 3-cyanobenzaldehyde, Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) | Protect the reactive aldehyde group | Driving the reaction to completion and efficient purification. |

| Nitrile Reduction | 3-(1,3-dioxolan-2-yl)benzonitrile, Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) | Convert the nitrile to the primary amine | Preventing deprotection of the acetal and avoiding over-reduction or side reactions. |

Exploration of Novel Derivatization Strategies

The future of this compound's chemistry hinges on the creative exploration of its derivatization potential. Strategies can be designed to selectively target one functional group or to utilize both in tandem.

Amine-First Derivatization: The primary amine can be elaborated into a wide array of functional groups. For instance, reaction with various electrophiles can install pharmacophores, linkers for materials science, or ligand components for coordination chemistry. Subsequent deprotection of the acetal under acidic conditions unmasks the aldehyde for further reactions like Wittig olefination, condensation reactions, or oxidation to a carboxylic acid.

Aldehyde-First Derivatization: While less common due to the stability of the protecting group, a strategy could involve carrying the protected amine through a synthetic sequence. However, selective deprotection of the acetal in the presence of other acid-sensitive groups would be a key challenge.

Aromatic Ring Functionalization: Modern methods for C–H functionalization could be applied to modify the phenyl ring. Palladium-catalyzed reactions, for example, have been used for the meta-C–H functionalization of benzylamines, which could provide access to a new range of tri-substituted aromatic scaffolds from this intermediate. nih.gov

| Reaction Type | Target Site | Potential Reagents | Resulting Structure |

| N-Acylation | Primary Amine | Acyl chlorides, Anhydrides | Amide derivatives |

| N-Alkylation | Primary Amine | Alkyl halides | Secondary or Tertiary Amines |

| Reductive Amination | Primary Amine | Aldehydes/Ketones, NaBH₃CN | Secondary Amines |

| Acetal Deprotection | Dioxolane Ring | Aqueous Acid (e.g., HCl) | 3-(aminomethyl)benzaldehyde (B13570094) |

| C-H Arylation | Phenyl Ring | Aryl Halides, Pd-catalyst | Di-substituted phenyl derivatives |

Expanding the Scope of Chemical Applications

Given its structural motifs, derivatives of this compound are promising candidates for several applications.

Medicinal Chemistry: Benzylamines are common scaffolds in pharmaceuticals. wikipedia.org This compound could serve as a starting point for the synthesis of novel drug candidates. The amine can be functionalized to interact with biological targets, while the masked aldehyde provides a handle for attaching solubility-modifying groups or other pharmacologically active moieties.

Ligand Synthesis: The ability to introduce two distinct functionalities makes this compound an attractive precursor for novel ligands in catalysis. The amine could be part of a pincer ligand framework, with the aldehyde (after deprotection) providing an additional coordination site or a point of attachment to a solid support.

Materials Science: As a bifunctional monomer, it could be incorporated into polymers or supramolecular assemblies. For example, polymerization via the amine group could yield a polymer with pendant-protected aldehyde groups, which can be later deprotected and cross-linked or functionalized.

Advancements in Mechanistic Understanding and Predictive Modeling

Currently, there are no specific mechanistic studies on reactions involving this compound. Future research would benefit from kinetic and computational studies to understand the reactivity of its derivatives. For instance, studying the oxidation of the benzylamine moiety or the mechanism of C-H activation on its aromatic ring would provide valuable insights for reaction design. ias.ac.in

This is an area where predictive modeling and machine learning can have a profound impact.

Reaction Prediction: AI models trained on vast reaction databases can predict the most likely products, yields, and optimal conditions for the derivatization of this compound, reducing the need for extensive empirical screening. atomfair.comnih.gov

Retrosynthetic Analysis: Computational tools can suggest novel and efficient synthetic pathways to complex targets starting from this intermediate. nih.gov

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction intermediates, providing a deeper understanding of reaction mechanisms and selectivity for reactions involving this molecule. rsc.org The application of these in silico tools can accelerate the discovery of new reactions and applications for this versatile building block. mdpi.com

Future Perspectives in Chemical Design and Innovation

The true potential of this compound lies in its role as a versatile intermediate for chemical innovation. Its future development is intertwined with advances in synthetic methodology and computational chemistry.

Combinatorial Chemistry: The compound is an ideal scaffold for building combinatorial libraries for high-throughput screening in drug discovery. The sequential and orthogonal nature of its reactive sites allows for the rapid generation of a diverse set of molecules.

Automated Synthesis: As automated synthesis platforms become more sophisticated, well-behaved and versatile building blocks like this will be in high demand. Predictive models can guide these platforms to perform multi-step syntheses, using this compound as a key branching point.

Sustainable Chemistry: Future research should focus on developing green synthetic routes to and from this compound, utilizing catalytic methods and minimizing waste. For example, developing catalytic N-alkylation procedures that use alcohols instead of halides would be a significant step forward. organic-chemistry.org

Q & A

Q. What synthetic methodologies are optimized for preparing (3-(1,3-Dioxolan-2-yl)phenyl)methanamine?

The compound is synthesized via reductive amination of the corresponding aldehyde precursor. A microwave-assisted approach using ammonium chloride as a promoter significantly improves reaction efficiency, achieving a 58% yield under 80°C for 60 minutes . Key steps include protecting group strategies for the 1,3-dioxolane moiety to prevent ring-opening during synthesis. Characterization via IR spectroscopy (e.g., NH stretching at 3432 cm⁻¹ and C-O-C vibrations at 1080 cm⁻¹) confirms structural integrity .

Q. How can researchers validate the purity and identity of this compound?

Analytical techniques include:

- IR spectroscopy : To detect functional groups (e.g., primary amine NH stretches at 3301 cm⁻¹).

- NMR spectroscopy : ¹H NMR to resolve aromatic protons (δ 6.8–7.4 ppm) and the dioxolane methylene protons (δ 4.0–4.5 ppm).

- Mass spectrometry : Exact mass analysis (e.g., [M+H]+ expected at m/z 194.12 for C₁₀H₁₃NO₂) .

Advanced Research Questions

Q. How can this compound be derivatized to enhance biological activity?

The primary amine serves as a handle for derivatization:

- Urea formation : React with isocyanates under microwave conditions to yield urea derivatives (e.g., 1-(4-(1,3-dioxolan-2-yl)benzyl)urea) for antimicrobial screening .

- Schiff base synthesis : Condense with aldehydes (e.g., benzaldehyde) to form imines, followed by cyclization with thioglycolic acid to produce thiazolidinone derivatives, which are evaluated for antifungal activity .

Q. What are the challenges in maintaining regioselectivity during functionalization of the dioxolane ring?

The 1,3-dioxolane ring is sensitive to acidic or oxidative conditions, risking ring-opening. Strategies include:

- Protecting groups : Use non-acidic catalysts (e.g., anhydrous ZnCl₂) during cyclization .

- Steric control : Substituents on the phenyl ring influence reaction pathways (e.g., meta-substitution directs electrophilic attacks to specific positions) .

Q. How do conflicting reports on reaction yields for urea derivatives inform experimental design?

Discrepancies in yields (e.g., 58% vs. lower yields in traditional heating) highlight the importance of reaction optimization. Microwave irradiation enhances kinetic control by reducing side reactions like hydrolysis . Researchers should pre-dry solvents and use inert atmospheres to mitigate moisture interference.

Stability and Safety Considerations

Q. What storage conditions are critical for this compound?

Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the primary amine. The compound is hygroscopic; prolonged exposure to moisture may hydrolyze the dioxolane ring, forming carbonyl byproducts .

Q. How should researchers address hazards associated with this compound?

- Inhalation/contact : Use fume hoods and PPE (gloves, goggles).

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced Mechanistic Insights

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

Q. How does the dioxolane ring influence the compound’s conformational flexibility?

X-ray crystallography data (e.g., C—O—C bond angles ~108°) show restricted rotation, favoring a planar conformation that enhances π-stacking with aromatic residues in target proteins .

Data Contradiction Analysis

Q. Why do some studies report lower bioactivity for urea derivatives compared to thiazolidinones?

Thiazolidinones exhibit higher membrane permeability due to their zwitterionic nature, whereas ureas may suffer from poor solubility. Solubility-enhanced formulations (e.g., PEGylation) are recommended for urea-based analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.